1-Bromo-4-[4-(bromomethyl)phenoxy]benzene
Description
Properties
IUPAC Name |
1-bromo-4-[4-(bromomethyl)phenoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSMIZFXQPWXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ether Formation via Nucleophilic Substitution
A common synthetic route to 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene involves the nucleophilic substitution reaction between a phenol derivative and a bromomethylated aryl bromide. Specifically, the reaction of 4-bromophenol with 4-(bromomethyl)benzyl bromide under basic conditions facilitates the formation of the ether linkage.
- Reactants: 4-bromophenol and 4-(bromomethyl)benzyl bromide
- Base: Potassium carbonate (K2CO3) or similar inorganic base
- Solvent: Polar aprotic solvents such as acetone or 2-propanol
- Catalyst: Phase transfer catalysts like tetrabutylammonium iodide (TBAI) to enhance reaction rate
- Temperature: Mild heating (30–45°C) to promote substitution without side reactions
- Reaction Time: 1–15 hours depending on scale and conditions
In a pressure vessel, methyl 2-ethoxy-lH-benzo[d]imidazole-7-carboxylate was reacted with potassium carbonate and 1-bromo-4-(bromomethyl)benzene in 2-propanol at 45°C with tetrabutylammonium iodide as catalyst. After stirring for 2.5 hours, the product was isolated with an 85% yield following extraction and chromatographic purification.
This method is adaptable for synthesizing the target compound by replacing the benzimidazole derivative with 4-bromophenol, enabling the formation of the phenoxy linkage to the bromomethylbenzene moiety.
Bromomethylation of Phenoxybenzene Derivatives
Another approach involves the bromomethylation of 1-bromo-4-phenoxybenzene at the para position of the phenoxy ring. This can be achieved by:
- Starting Material: 1-bromo-4-phenoxybenzene
- Reagent: Bromomethylating agents such as N-bromosuccinimide (NBS) or bromine (Br2) with formaldehyde or paraformaldehyde
- Catalyst: Acidic catalysts or radical initiators depending on the method
- Solvent: Suitable solvents like chloroform, carbon tetrachloride, or acetonitrile
- Conditions: Controlled temperature to avoid polybromination or side reactions
This method introduces the bromomethyl group selectively on the phenoxy ring, yielding this compound.
Direct Bromination of 4-(bromomethyl)phenoxybenzene
Direct bromination of 4-(bromomethyl)phenoxybenzene at the para position of the other phenyl ring is also a possible method, using bromine or related brominating agents under controlled conditions.
- Reagents: Molecular bromine (Br2), possibly with Lewis acid catalysts such as FeBr3 or AlBr3
- Solvent: Nonpolar solvents like carbon tetrachloride or chloroform
- Temperature: Low to moderate temperatures (0–40°C) to control regioselectivity
- Time: Several hours depending on scale and desired conversion
This method requires careful control to avoid overbromination or side reactions.
Reaction Conditions and Yield Data Summary
Analytical and Purification Techniques
- Purification: Silica gel column chromatography using hexane/ethyl acetate gradients is commonly employed to isolate the pure compound.
- Characterization: Confirmed by NMR spectroscopy (both ^1H and ^13C), LC-MS, and HPLC to verify purity and structural integrity.
- Yield Optimization: Reaction parameters such as temperature, catalyst loading, and solvent choice are optimized to maximize yield and minimize impurities.
Research Findings and Practical Considerations
- The use of tetrabutylammonium iodide as a phase transfer catalyst significantly improves the nucleophilic substitution efficiency, allowing milder reaction conditions and higher yields.
- Mild heating (around 45°C) is sufficient to drive the ether formation without promoting unwanted side reactions such as debromination or polymerization.
- The bromomethyl group is reactive and must be handled under controlled conditions to prevent decomposition or side reactions during synthesis and storage.
- Bromination reactions require strict control of stoichiometry and temperature to achieve regioselective substitution and avoid polybrominated byproducts.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[4-(bromomethyl)phenoxy]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenoxybenzene derivatives with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybenzene derivatives.
Oxidation: Phenoxybenzene derivatives with hydroxyl or carbonyl groups.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-Bromo-4-[4-(bromomethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Diaryl Ethers
1-Bromo-4-((4-(2-bromoethyl)phenoxy)methyl)benzene (1b)
- Structure : Features a bromoethyl (-CH₂CH₂Br) group instead of bromomethyl.
- Reactivity : The extended alkyl chain may reduce electrophilicity compared to bromomethyl but increases hydrophobicity.
- Application : Used in synthesizing imidazole derivatives for biological studies .
- Synthesis : Prepared via nucleophilic substitution between 4-hydroxyphenethyl bromide and 4-bromobenzyl bromide in acetonitrile (yield: ~80%) .
1-(Chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene (mHS9)
- Structure : Chlorine replaces bromine in both substituents.
- Reactivity : Lower leaving-group ability of Cl reduces SN2 reactivity compared to Br analogs.
- Synthesis Yield: Not explicitly reported, but dichloro analogs are typically lower in molecular weight (267.16 g/mol vs. ~340 g/mol for dibromo derivatives) .
1-Bromo-4-(4-(trifluoromethoxy)phenoxy)benzene (15a)
Monosubstituted Benzene Derivatives
4-Bromobenzyl Chloride
- Structure: Simpler monocyclic analog with -CH₂Cl and -Br substituents.
- Reactivity : Widely used in alkylation reactions; Cl is less reactive than Br in nucleophilic substitutions.
- Safety : Listed in safety data sheets (e.g., UN GHS Rev. 8) due to irritant properties .
1-Bromo-4-phenoxybenzene Derivatives
Yield and Stability Challenges
Comparative Reactivity
| Compound | Leaving Group | Electrophilicity | Typical Reactions |
|---|---|---|---|
| Target Dibromo Compound | Br (x2) | High | SN2 alkylation, Suzuki coupling |
| Dichloro Analog (mHS9) | Cl (x2) | Moderate | Slower nucleophilic reactions |
| 4-Bromobenzyl Chloride | Cl, Br | Moderate | Alkylation, Grignard reactions |
Physical Properties and Analytical Data
NMR Spectroscopy
Biological Activity
1-Bromo-4-[4-(bromomethyl)phenoxy]benzene, a brominated aromatic compound, has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses.
- Chemical Formula : C13H11Br2O
- Molecular Weight : 309.04 g/mol
- CAS Number : 1344045-86-8
- Structural Characteristics : The compound features a bromine atom and a phenoxy group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it may inhibit phosphatases that play critical roles in cancer progression and cell proliferation.
- Receptor Modulation : It can modulate the activity of certain receptors, potentially influencing cellular responses to external stimuli.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer Potential | Exhibits cytotoxic effects on various cancer cell lines, inhibiting cell growth. |
| Anti-inflammatory Effects | Reduces inflammation in experimental models by modulating cytokine production. |
| Antimicrobial Activity | Demonstrates activity against certain bacterial strains, suggesting potential as an antimicrobial agent. |
Case Studies and Research Findings
-
Anticancer Activity
- A study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed via flow cytometry analysis. This suggests that the compound may induce programmed cell death in cancer cells through mitochondrial pathways.
-
Anti-inflammatory Effects
- In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6). This indicates its potential utility in managing inflammatory diseases.
-
Antimicrobial Activity
- The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli. This supports its application in developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of brominated compounds. The presence of bromine atoms enhances lipophilicity, which may increase membrane permeability and bioavailability. Comparative studies with similar compounds reveal that modifications to the phenoxy group can significantly alter biological efficacy.
| Compound | Activity | Remarks |
|---|---|---|
| 1-Bromo-4-(bromomethyl)benzene | Moderate anticancer activity | Structure similar but lacks phenoxy group |
| 1-Bromo-2-naphthol | Stronger anti-inflammatory effects | Different structural arrangement |
| 2-Bromo-4-methylphenol | Enhanced antimicrobial properties | Methyl group increases activity |
Q & A
Q. Q: What are the primary synthetic routes for preparing 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene in laboratory settings?
A: Two main approaches are employed:
- Bromination : Direct bromination of precursor aromatic compounds using bromine (Br₂) with Lewis acid catalysts like AlCl₃ or FeBr₃ to introduce bromine atoms regioselectively .
- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki or Sonogashira) between 4-bromophenylacetylene and brominated benzene derivatives under inert conditions .
Purification typically involves column chromatography or recrystallization to isolate the product from unreacted starting materials or by-products.
Advanced Reaction Optimization
Q. Q: How can researchers optimize the yield of this compound in palladium-catalyzed reactions?
A: Key parameters include:
- Catalyst Loading : Reducing Pd catalyst to 0.5–2 mol% minimizes cost while maintaining efficiency.
- Ligand Selection : Bulky ligands (e.g., PPh₃) enhance steric control, reducing side reactions .
- Temperature : Reactions performed at 60–80°C balance kinetics and stability of intermediates.
- Monitoring : Use TLC or GC-MS to track reaction progress and adjust time/temperature dynamically .
Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies in reported reaction conditions for this compound?
A: Systematic approaches include:
- Parameter Screening : Vary catalysts (e.g., AlCl₃ vs. FeBr₃), solvents (polar vs. nonpolar), and temperatures .
- Analytical Validation : Employ ¹H/¹³C NMR to confirm product identity and HPLC to quantify purity .
- Mechanistic Studies : DFT calculations or isotopic labeling to elucidate reaction pathways and identify rate-limiting steps.
Solvent Selection Strategies
Q. Q: How does the compound’s solubility profile influence solvent choice?
A: The compound’s moderate polarity (XLogP₃ ≈ 3.7 ) suggests solubility in dichloromethane (DCM) or tetrahydrofuran (THF). For polar intermediates (e.g., during coupling), dimethylformamide (DMF) enhances solubility. Mixed solvents (e.g., DCM/hexane) improve recrystallization efficiency .
Mechanistic Characterization Techniques
Q. Q: What spectroscopic methods best characterize electronic effects of bromine substituents?
A:
- NMR Spectroscopy : ¹H NMR reveals deshielding effects on adjacent protons; ¹³C NMR shows upfield shifts for carbons bonded to bromine .
- X-Ray Crystallography : Resolves spatial arrangement of bromine atoms and confirms regioselectivity .
- IR Spectroscopy : Identifies C-Br stretching vibrations (~500–600 cm⁻¹) .
Advanced Applications in Drug Synthesis
Q. Q: How is this compound utilized in synthesizing dopamine receptor agonists?
A: It serves as a benzylating agent in alkylation reactions. For example, in , it reacts with piperazine derivatives to form 1-(4-Bromobenzyl)-4-(2,3-dichlorophenyl)piperazine, a precursor for β-arrestin-biased agonists. Key considerations include:
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during alkylation.
- Stoichiometry : Maintain a 1:1 molar ratio to avoid over-alkylation .
By-Product Identification and Mitigation
Q. Q: What are common by-products, and how are they addressed?
A:
- Di-Substituted Products : Excess bromine or prolonged reaction times may lead to di-brominated by-products. Mitigate via controlled reagent addition .
- Elimination Products : Base-catalyzed elimination (e.g., HBr loss) occurs under high temperatures. Use milder bases (e.g., K₂CO₃) and monitor pH .
- Detection : LC-MS or MALDI-TOF identifies low-abundance impurities.
Regioselectivity in Electrophilic Substitution
Q. Q: How do directing groups influence bromination patterns in this compound?
A: The phenoxy group (-O-) acts as a para/ortho director, favoring bromination at the para position relative to the ether oxygen. Steric hindrance from the bromomethyl group (-CH₂Br) further directs electrophiles to less crowded positions. Computational modeling (e.g., Fukui indices) predicts reactive sites .
Stability Under Reaction Conditions
Q. Q: What decomposition pathways occur during storage or synthesis?
A:
- Hydrolysis : The bromomethyl group may hydrolyze to -CH₂OH in humid conditions. Store under anhydrous N₂ .
- Thermal Degradation : Above 100°C, C-Br bonds may cleave. Use low-boiling solvents (e.g., Et₂O) for reflux .
Advanced Applications in Material Science
Q. Q: How is this compound used in synthesizing liquid crystal precursors?
A: Its rigid biphenyl core and bromine substituents enable cross-coupling with alkyne or boronic acid derivatives to form conjugated systems. For example, coupling with trans-4-pentylcyclohexyl boronic acid yields mesogens for liquid crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
